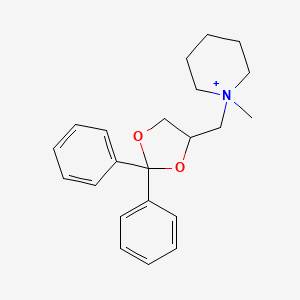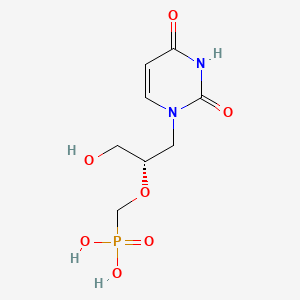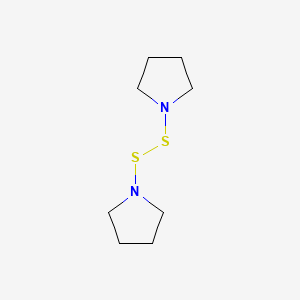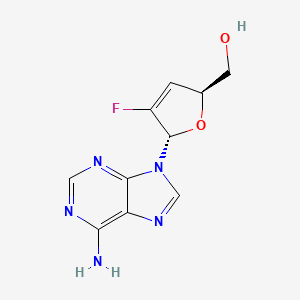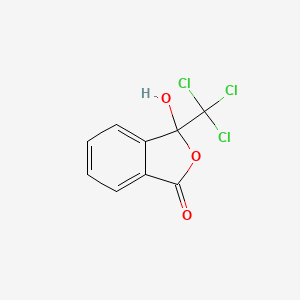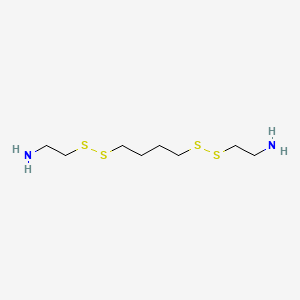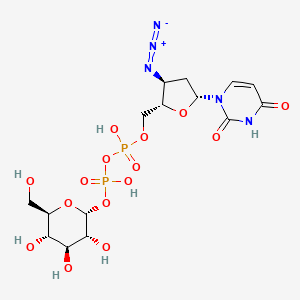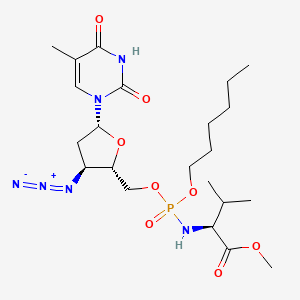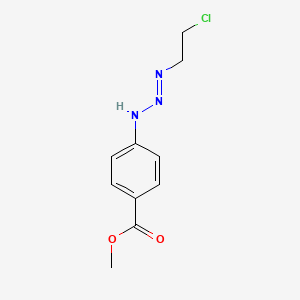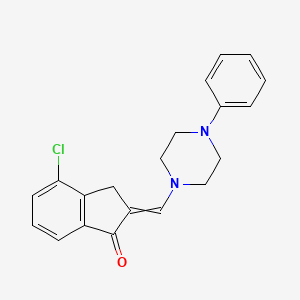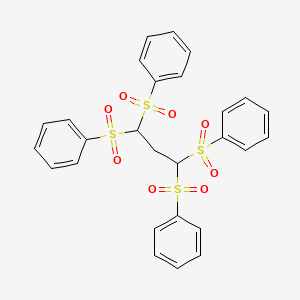
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene is a chemical compound with the molecular formula C27H24O8S4 and a molecular weight of 604.73466 It is known for its complex structure, which includes multiple benzenesulfonyl groups attached to a propylsulfonylbenzene core
Métodos De Preparación
The synthesis of 1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene typically involves multiple steps, including the sulfonation of benzene derivatives and subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong acids and bases to facilitate the formation of the sulfonyl groups. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols, depending on the reagents and conditions used.
Substitution: The benzenesulfonyl groups can undergo substitution reactions, where other functional groups replace the sulfonyl groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfonyl-containing compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene involves its interaction with molecular targets through its sulfonyl groups. These interactions can lead to the modulation of specific pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene can be compared with other similar compounds, such as:
1,3,3-Tris(benzenesulfonyl)propane: Similar in structure but lacks the additional sulfonylbenzene group.
1,3,3-Tris(benzenesulfonyl)butane: Contains an additional carbon in the backbone, leading to different chemical properties.
1,3,3-Tris(benzenesulfonyl)ethane:
Propiedades
Número CAS |
3561-68-0 |
|---|---|
Fórmula molecular |
C27H24O8S4 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
1,3,3-tris(benzenesulfonyl)propylsulfonylbenzene |
InChI |
InChI=1S/C27H24O8S4/c28-36(29,22-13-5-1-6-14-22)26(37(30,31)23-15-7-2-8-16-23)21-27(38(32,33)24-17-9-3-10-18-24)39(34,35)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
Clave InChI |
QUBYTVNIITXXNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(CC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



